(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid
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Overview
Description
(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid is a chemical compound with the molecular formula C13H14N2O2S It is characterized by the presence of an allylsulfanyl group attached to a benzimidazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Allylsulfanyl Group: The allylsulfanyl group is introduced via a nucleophilic substitution reaction, where an allyl thiol reacts with a suitable leaving group on the benzimidazole ring.
Attachment of Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the allylsulfanyl group or the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or 2-mercaptobenzimidazole share structural similarities.
Thioether-Containing Compounds: Compounds with allylsulfanyl or other thioether groups, such as allyl sulfide or thioanisole.
Uniqueness
(2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid is unique due to the combination of its benzimidazole core, allylsulfanyl group, and acetic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-prop-2-enylsulfanylbenzimidazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-7-17-12-13-9-5-3-4-6-10(9)14(12)8-11(15)16/h2-6H,1,7-8H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYPKCRIFNXKTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378263 |
Source
|
Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312754-94-2 |
Source
|
Record name | (2-Allylsulfanyl-benzoimidazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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